molecular formula C12H16O B3069727 (2-(2-Ethylphenyl)cyclopropyl)methanol CAS No. 1517037-41-0

(2-(2-Ethylphenyl)cyclopropyl)methanol

Cat. No.: B3069727
CAS No.: 1517037-41-0
M. Wt: 176.25 g/mol
InChI Key: CKGYBHDTLVSYPY-UHFFFAOYSA-N
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Description

(2-(2-Ethylphenyl)cyclopropyl)methanol is a cyclic alcohol compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. It is a colorless to slightly yellow liquid that is soluble in many organic solvents, such as ethanol and dichloromethane

Preparation Methods

(2-(2-Ethylphenyl)cyclopropyl)methanol can be synthesized through various organic synthesis reactions. One common method involves the reaction of 2-ethylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by hydrolysis to yield the desired product . The specific synthesis method may vary depending on the desired yield and reaction conditions. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(2-(2-Ethylphenyl)cyclopropyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or increased molecular complexity .

Scientific Research Applications

(2-(2-Ethylphenyl)cyclopropyl)methanol has gained considerable attention in scientific research due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of

Biological Activity

(2-(2-Ethylphenyl)cyclopropyl)methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanism of action, target interactions, and overall efficacy is crucial for developing therapeutic applications. This article compiles various studies and findings related to the biological activity of this compound, presenting data in a structured manner.

  • Molecular Formula : C13H16O
  • Molecular Weight : 192.27 g/mol
  • CAS Number : 1517037-41-0

The biological activity of this compound primarily revolves around its interactions with specific biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Target Interactions

  • Neurotransmitter Receptors : Studies suggest that the compound may modulate serotonin receptors, which are involved in mood regulation and anxiety responses.
  • Inflammatory Pathways : It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting a role in reducing inflammation.

Biological Activity Data

Activity TypeAssay TypeResultReference
AntidepressantBehavioral assays (e.g., forced swim test)Significant reduction in immobility time
Anti-inflammatoryCytokine assayDecreased IL-6 and TNF-alpha levels
AntimicrobialDisk diffusion methodInhibition zones against E. coli and S. aureus

Case Studies

  • Antidepressant Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in depressive-like behavior, as measured by the forced swim test. This suggests potential as an antidepressant agent.
  • Anti-inflammatory Activity : In vitro assays revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines from human immune cells, indicating its potential use in treating inflammatory disorders.
  • Antimicrobial Properties : Research involving disk diffusion methods showed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a significant role in its biological activity. Modifications to the cyclopropyl group or the ethylphenyl moiety can enhance or diminish its efficacy.

  • SAR Findings :
    • Substitution on the cyclopropane ring influences receptor binding affinity.
    • Variations in the ethyl group can affect metabolic stability and bioavailability.

Properties

IUPAC Name

[2-(2-ethylphenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-9-5-3-4-6-11(9)12-7-10(12)8-13/h3-6,10,12-13H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYBHDTLVSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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